4-Aminofluorescein Diacetate
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Overview
Description
4-Aminofluorescein Diacetate is a derivative of fluorescein, a widely used fluorescent dye. This compound is known for its ability to permeate cell membranes and is often used in various biological and chemical applications due to its fluorescent properties. It is particularly useful in cell viability assays and as a marker in fluorescence microscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofluorescein Diacetate typically involves the acetylation of 4-aminofluorescein. The reaction is carried out in the presence of acetic anhydride and a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofluorescein Diacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of 4-aminofluorescein and acetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, altering its fluorescent properties.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions include 4-aminofluorescein, acetic acid, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-Aminofluorescein Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Commonly used in cell viability assays to determine the health of cells. It is also used in fluorescence microscopy to label cells and tissues.
Medicine: Employed in diagnostic assays to detect specific biomolecules.
Industry: Utilized in the development of fluorescent sensors and probes for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Aminofluorescein Diacetate involves its ability to permeate cell membranes and be hydrolyzed by intracellular esterases. Once inside the cell, the diacetate groups are cleaved, releasing 4-aminofluorescein, which fluoresces under specific wavelengths of light. This fluorescence can be detected and measured, providing valuable information about the cellular environment .
Comparison with Similar Compounds
Fluorescein Diacetate: Similar in structure but lacks the amino group, making it less reactive in certain assays.
Fluorescein Isothiocyanate: Contains an isothiocyanate group, making it useful for labeling proteins and other biomolecules.
DAF-FM Diacetate: Another fluorescent dye used for detecting nitric oxide in biological samples.
Uniqueness: 4-Aminofluorescein Diacetate is unique due to its amino group, which allows for additional chemical modifications and reactions. This makes it more versatile in various applications compared to its counterparts .
Properties
IUPAC Name |
(6'-acetyloxy-5-amino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIRUUMPJJZGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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